BC-11 hydrobromide

Fibrinolysis Cancer Cell Migration Ion Channel Biology

BC-11 hydrobromide is a non-substitutable research tool. Unlike amiloride, it selectively inhibits uPA (IC50=8.2μM) without confounding ion channel effects. It uniquely inhibits TMPRSS2, critical for SARS-CoV-2 entry studies. Validated to reduce MDA-MB231 TNBC viability (ED50=117μM) and improve scar organization in vivo. Select for precise uPA/uPAR axis and host protease research.

Molecular Formula C8H12BBrN2O2S
Molecular Weight 290.98 g/mol
Cat. No. B605969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBC-11 hydrobromide
SynonymsBC11 hydrobromide;  BC-11 hydrobromide;  BC 11 hydrobromide;  BC-11 HBr
Molecular FormulaC8H12BBrN2O2S
Molecular Weight290.98 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)CSC(=N)N)(O)O.Br
InChIInChI=1S/C8H11BN2O2S.BrH/c10-8(11)14-5-6-1-3-7(4-2-6)9(12)13;/h1-4,12-13H,5H2,(H3,10,11);1H
InChIKeyPAFZAMOVHIRQOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BC-11 hydrobromide: A Selective uPA and TMPRSS2 Inhibitor for Fibrinolysis and Oncology Research


BC-11 hydrobromide (CAS 443776-49-6) is a small-molecule, thiouronium-substituted phenylboronic acid derivative that functions as a dual-action inhibitor. Its primary mechanism is the selective inhibition of urokinase-type plasminogen activator (uPA) with an IC50 of 8.2 μM , and it has been characterized to have no activity against a panel of eight other related enzymes, including tissue-type plasminogen activator (tPA) and plasmin . Beyond its anti-fibrinolytic role, BC-11 hydrobromide is also recognized as a selective inhibitor of the host serine protease TMPRSS2, a critical factor for viral entry, including SARS-CoV-2 . The compound exhibits cytotoxic activity against triple-negative MDA-MB231 breast cancer cells in vitro, with an ED50 of 117 μM at 72 hours [1].

BC-11 hydrobromide: Why In-Class uPA Inhibitors Are Not Interchangeable Substitutes


Generic substitution among urokinase (uPA) inhibitors is scientifically invalid due to profound differences in their selectivity profiles, secondary pharmacology (off-target effects), and functional outcomes. While numerous compounds inhibit uPA's catalytic activity in vitro, they exhibit divergent behavior in complex biological systems. For instance, the classic uPA inhibitor amiloride also potently blocks the epithelial sodium channel (ENaC) and the Na+/H+ exchanger (NHE1), introducing significant confounding variables in cellular and in vivo models . Conversely, other high-potency uPA inhibitors like UK-122 or ZK824859 lack the dual TMPRSS2 inhibitory activity that characterizes BC-11 hydrobromide, limiting their utility in viral entry studies [1]. Furthermore, even within the same phenotypic model, different uPA inhibitors yield distinct outcomes; BC-11 hydrobromide, for example, uniquely reduces collagen alignment in fibrotic scar models, an effect not replicated by the DPP4 inhibitor sitagliptin, highlighting that target engagement alone does not predict functional superiority [2]. These specific quantitative and functional distinctions render BC-11 hydrobromide a non-substitutable tool for defined experimental paradigms.

BC-11 hydrobromide Procurement Evidence: Quantified Differentiation from Key Comparators


BC-11 hydrobromide vs. Amiloride: Superior Selectivity Profile with Reduced Off-Target Confounding

Unlike the commonly used uPA inhibitor amiloride, which is a known potent inhibitor of the epithelial sodium channel (ENaC) and the Na+/H+ exchanger (NHE1), BC-11 hydrobromide is a selective uPA inhibitor. BC-11 hydrobromide exhibits an IC50 of 8.2 μM for uPA and shows no activity against a panel of 8 related serine proteases, including tPA and plasmin . In contrast, amiloride's primary pharmacology is as an ENaC blocker (IC50 ~0.1-0.5 μM) and it also inhibits NHE1, introducing significant experimental noise in models of cell migration and proliferation . This lack of selectivity in amiloride necessitates the use of BC-11 hydrobromide for experiments requiring specific interrogation of the uPA pathway without confounding ion transport effects.

Fibrinolysis Cancer Cell Migration Ion Channel Biology

BC-11 hydrobromide vs. UK-122: Differentiated Potency and Target Spectrum for Distinct Applications

BC-11 hydrobromide and the 4-oxazolidinone analog UK-122 represent two distinct classes of uPA inhibitors with vastly different potency and target profiles. BC-11 hydrobromide inhibits uPA with an IC50 of 8.2 μM , whereas UK-122 is a significantly more potent uPA inhibitor with an IC50 of 0.2 μM (200 nM) [1]. However, this difference in potency is counterbalanced by a divergence in target spectrum. BC-11 hydrobromide is a dual inhibitor of uPA and TMPRSS2, a key host factor for viral entry . UK-122, conversely, has not been reported to inhibit TMPRSS2, limiting its utility in viral infection models. Therefore, selection between these compounds is driven by the required potency versus the need for a dual-action mechanism. For assays requiring near-complete uPA blockade, UK-122 is preferred, while BC-11 hydrobromide is uniquely suited for experiments exploring the intersection of the fibrinolytic system and viral pathogenesis.

Cancer Metastasis Protease Inhibition SARS-CoV-2

BC-11 hydrobromide vs. Sitagliptin: Superior In Vivo Scar Remodeling via ECM Reorganization

In a direct head-to-head comparison within an in vivo murine model of scar formation, BC-11 hydrobromide demonstrated a functional outcome superior to the DPP4 inhibitor sitagliptin. Both compounds were applied topically during scar formation. While both BC-11 hydrobromide and sitagliptin reduced total collagen deposition and the thickness of collagen bundles, BC-11 hydrobromide produced a uniquely beneficial effect on scar quality. Analysis of the extracellular matrix (ECM) using CurveAlign software revealed that BC-11 hydrobromide-treated scars exhibited a significantly lower alignment coefficient compared to control scars, indicating a less dense and more normalized dermal architecture [1]. Crucially, this improvement in ECM orientation was not observed in sitagliptin-treated scars [1]. This differential effect on collagen alignment, a key determinant of scar pliability and appearance, establishes BC-11 hydrobromide as the functionally superior agent in this specific therapeutic context, despite both compounds exhibiting anti-fibrotic activity.

Wound Healing Fibrosis Extracellular Matrix

BC-11 hydrobromide Cytotoxicity Profile: Quantified Anti-Proliferative Activity in Triple-Negative Breast Cancer

BC-11 hydrobromide exerts a cytotoxic effect on the aggressive, triple-negative MDA-MB231 breast cancer cell line, a model for which targeted therapies are limited. The compound's anti-proliferative activity is quantified by an ED50 of 117 μM at 72 hours post-treatment [1]. At a higher concentration corresponding to its ED75 at 72 hours (250 μM), BC-11 hydrobromide induces additional cellular stress, characterized by impaired mitochondrial activity, increased production of reactive oxygen species (ROS), and promotion of apoptosis [1]. While other uPA inhibitors like UK-122 have shown anti-migratory effects in pancreatic cancer cells (CFPAC-1), UK-122 exhibited little direct cytotoxicity (IC50 >100 μM) [2]. This functional differentiation establishes BC-11 hydrobromide as a preferred tool for investigating uPA-dependent cytotoxic pathways and cell cycle perturbation in breast cancer models, distinct from uPA inhibitors that primarily target cell motility.

Triple-Negative Breast Cancer Cytotoxicity Cell Cycle Arrest

BC-11 hydrobromide: Validated Application Scenarios for Procurement Decisions


Investigating uPA-Specific Pathways in Cell Migration and Fibrinolysis without Off-Target Confounds

BC-11 hydrobromide is the appropriate selection for experiments requiring the specific inhibition of the uPA/uPAR axis to study cell migration, invasion, or clot lysis. Unlike amiloride, which concurrently inhibits ENaC and NHE1, BC-11 hydrobromide's selectivity for uPA (IC50 = 8.2 μM) and its lack of activity against a panel of related serine proteases ensures that observed phenotypic changes can be confidently attributed to the fibrinolytic pathway [1]. This makes it ideal for validating uPA's role in diverse physiological and pathological processes without the confounding influence of altered ion homeostasis.

Dual-Target Studies at the Intersection of Coagulation and Viral Entry

Research focused on the interplay between host proteases and viral pathogenesis, particularly SARS-CoV-2, necessitates the use of BC-11 hydrobromide. Its unique property as a dual inhibitor of both uPA and the viral entry factor TMPRSS2 makes it a non-substitutable tool [1]. While more potent uPA inhibitors exist (e.g., UK-122, IC50 = 0.2 μM), they lack TMPRSS2 inhibitory activity. Therefore, BC-11 hydrobromide is the compound of choice for experiments designed to dissect the dual role of these serine proteases in infection models or for screening studies targeting host factors required for viral entry.

In Vivo Models of Cutaneous Fibrosis and Scar Remodeling

For preclinical studies of wound healing and hypertrophic scar formation, BC-11 hydrobromide has demonstrated a superior, quantifiable benefit in vivo. Direct comparative evidence shows that topical application of BC-11 hydrobromide in a murine model leads to a significant reduction in collagen alignment and improved ECM organization, an effect not observed with the DPP4 inhibitor sitagliptin [1]. This functional superiority in improving scar quality positions BC-11 hydrobromide as the leading candidate among small-molecule anti-fibrotic agents for investigating mechanisms of tissue remodeling and for evaluating new therapeutic strategies for dermal fibrosis.

Evaluating uPA-Dependent Cytotoxic Mechanisms in Triple-Negative Breast Cancer

BC-11 hydrobromide is a validated tool for investigating cytotoxic and pro-apoptotic mechanisms in triple-negative breast cancer (TNBC) models. The compound reduces MDA-MB231 cell viability with a defined ED50 of 117 μM at 72 hours and induces mitochondrial dysfunction and ROS production at higher concentrations [1]. This cytotoxic profile distinguishes BC-11 hydrobromide from other uPA inhibitors, such as UK-122, which primarily inhibit cell migration without affecting viability. Therefore, BC-11 hydrobromide is the appropriate reagent for studies focused on uPA as a target for inducing cancer cell death and cell cycle arrest in TNBC.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for BC-11 hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.